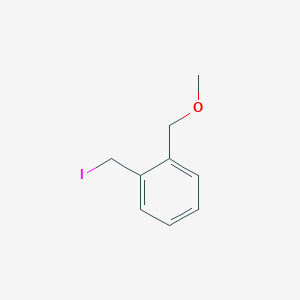

1-Iodomethyl-2-methoxymethylbenzene

Description

1-Iodo-2-(methoxymethyl)benzene (CAS: 90003-91-1) is an aromatic compound with the molecular formula C₈H₉IO and a molecular weight of 248.06 g/mol . Its structure consists of a benzene ring substituted with an iodomethyl group (–CH₂I) at position 1 and a methoxymethyl group (–CH₂OCH₃) at position 2. This compound is characterized by its IUPAC name 1-iodo-2-(methoxymethyl)benzene and is used in organic synthesis, particularly in cross-coupling reactions and as a precursor for functionalized aromatic systems due to its reactive iodine substituent .

Properties

Molecular Formula |

C9H11IO |

|---|---|

Molecular Weight |

262.09 g/mol |

IUPAC Name |

1-(iodomethyl)-2-(methoxymethyl)benzene |

InChI |

InChI=1S/C9H11IO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7H2,1H3 |

InChI Key |

GACOMIXIXJABKQ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=CC=C1CI |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Iodo-2-methylbenzene (o-Iodotoluene)

- Molecular Formula : C₇H₇I

- Molecular Weight : 218.04 g/mol

- Structural Differences : Lacks the methoxymethyl (–CH₂OCH₃) group, featuring only a methyl group (–CH₃) at position 2.

- Reactivity : The absence of the electron-donating methoxy group reduces its polarity compared to 1-iodo-2-(methoxymethyl)benzene. This makes it less reactive in nucleophilic substitutions but more volatile due to lower molecular weight .

4-Iodo-1-methoxy-2-methylbenzene

- Molecular Formula : C₈H₉IO (same as the target compound)

- Structural Differences : A positional isomer with iodine at position 4, methoxy (–OCH₃) at position 1, and methyl (–CH₃) at position 2.

1-Iodo-4-methoxy-2-nitrobenzene

- Molecular Formula: C₇H₆INO₃

- Molecular Weight : 291.03 g/mol

- Structural Differences: Features a nitro (–NO₂) group at position 2 and methoxy (–OCH₃) at position 4.

- Reactivity : The nitro group is a strong electron-withdrawing group, making the ring less reactive toward electrophilic substitution compared to the methoxymethyl-substituted target compound .

1-Bromo-2-(1-methylethenyl)benzene

- Molecular Formula : C₉H₉Br

- Structural Differences : Bromine replaces iodine, and a methylethenyl (–CH₂C=CH₂) group substitutes the methoxymethyl group.

- Reactivity : Bromine’s lower leaving-group ability compared to iodine reduces its utility in metal-catalyzed cross-coupling reactions. The methylethenyl group introduces alkene reactivity, enabling cycloaddition or polymerization pathways absent in the target compound .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.